molecular formula C10H7F6NO B090909 n-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 16143-84-3

n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Cat. No. B090909
CAS RN: 16143-84-3
M. Wt: 271.16 g/mol
InChI Key: XMKZELXFBZUGEY-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide, also known as N-BTP-Acetamide, is an important synthetic compound used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethylformamide. It is a highly versatile compound with a wide range of applications in organic synthesis, drug design, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-BTP-Acetamide.

Scientific Research Applications

  • Derivatization of Biogenic Amines for Analysis : This compound was used as a derivatization reagent for histamine, tyramine, tryptamine, and 2-phenylethylamine, facilitating their detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR). This process eliminated the need for purification steps and was applied in beverage analysis (Jastrzębska et al., 2018).

  • Versatile Reagent for Trace Organic Analysis : The compound was identified as a useful reagent for the analysis of oxidative sugar damage to DNA. It was shown to couple with various analytes under aqueous conditions, providing valuable insights for trace organic analysis (Lu & Giese, 2000).

  • Synthesis of Chiral Intermediate for Aprepitant : It was utilized in the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate for the synthesis of the drug aprepitant. The process involved asymmetric reduction catalyzed by specific bacterial cells (Ouyang et al., 2013).

  • Application in Julia–Kocienski Synthesis : This compound was used in the Julia–Kocienski olefination of aldehydes to produce α,β-unsaturated esters and Weinreb amides. The process showed high E stereoselectivities and was supported by computational studies (Alonso et al., 2008).

  • Catalyst for Stereoselective Bioreduction : It was used as a biocatalyst in the anti-Prelog’s stereoselective reduction of acetophenone derivatives, offering potential applications in pharmaceutical synthesis (Yu et al., 2018).

  • Antitubercular and Antimicrobial Applications : The compound was explored in the synthesis of s-triazine-based scaffolds displaying antimycobacterial and antimicrobial activities (Patel et al., 2012).

  • Synthesis of Functional Diamines : It was involved in the synthesis of functional diamines for the production of copolyimides, demonstrating good solubility and thermal stability, and potential in adhesive and photoreactive applications (Wang et al., 2008).

  • Glutaminase Inhibition in Cancer Research : Analogs of this compound were studied as glutaminase inhibitors, showing potential in cancer treatment by attenuating the growth of lymphoma cells in vitro and in vivo (Shukla et al., 2012).

  • Ring-Opening Polymerization Initiators : The compound was used in the synthesis of heteroscorpionate aluminum complexes, acting as initiators for the ring-opening polymerization of cyclic esters (Otero et al., 2011).

  • Organocatalysis in Organic Chemistry : It played a significant role as a (thio)urea-based catalyst in organic transformations, facilitating the activation of substrates and stabilization of developing negative charges in transition states (Zhang et al., 2014).

Future Directions

The future directions for “n-[3,5-Bis(trifluoromethyl)phenyl]acetamide” involve further expanding the applications of (thio)urea-based catalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZELXFBZUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352343
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16143-84-3
Record name N-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-bis(trifluoromethyl)aniline (1.28 g, 5 mmol, Aldrich) in acetic anhydride (5 mL) was stirred at room temperature for 12 h, then all of the solvent was removed to give 1.479 g (98%) of 1-acetamido-3,5-bis(trifluoromethyl)benzene as white needles. 1H NMR (CDCl3): δ2.229 (s, 3H); 7.589 (s, 1H); 8.048 (s, 2H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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